

# The Discovery and Development of CL-55 (Fluorothiazinone): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

CL-55, now known as Fluorothiazinone (FT), is a first-in-class anti-virulence agent developed by the N.F. Gamaleya Federal Research Center for Epidemiology and Microbiology in Russia. [1][2] First reported in 2010, this small molecule compound represents a novel approach to antibacterial therapy by targeting the Type III Secretion System (T3SS) of Gram-negative bacteria.[3][4] Unlike traditional antibiotics, Fluorothiazinone does not directly kill bacteria but instead disarms them by inhibiting the injection of virulence factors into host cells, thereby reducing pathogenesis and allowing the host immune system to clear the infection.[2] This unique mechanism of action makes it a promising candidate for combating antibiotic-resistant infections. This guide provides a comprehensive overview of the discovery, development, and mechanism of action of Fluorothiazinone, including preclinical and clinical data, and detailed experimental methodologies.

## **Discovery and Development History**

The development of Fluorothiazinone emerged from a screening program aimed at identifying inhibitors of the Chlamydia trachomatis T3SS.[3] The initial compound, designated **CL-55**, belongs to the 2,4-disubstituted 1,3,4-thiadiazine-5-one class of molecules.[4]

Key Development Milestones:



- 2010: First developed in Russia.[3]
- 2018: Launch of a Phase 2/3 clinical trial (NCT03638830) for complicated urinary tract infections (cUTIs).[5]
- January 2023: Completion of the Phase 2/3 clinical trial.[2]
- April 2024: Registered and approved by the Ministry of Health of the Russian Federation for the treatment of bacterial infections.

### **Mechanism of Action**

Fluorothiazinone's primary mechanism of action is the inhibition of the Type III Secretion System (T3SS), a needle-like apparatus used by many Gram-negative bacteria to inject effector proteins into host cells.[3][4] These effector proteins manipulate host cell functions to the bacterium's advantage, facilitating invasion, replication, and evasion of the immune system. By blocking the T3SS, Fluorothiazinone prevents the delivery of these virulence factors.[3]

Additionally, Fluorothiazinone has been shown to inhibit flagellar motility in Gram-negative bacteria.[4] The flagellum and the T3SS share structural and functional similarities, and it is hypothesized that Fluorothiazinone may target a component common to both systems, such as the ATPase that powers protein export.[5]

## **Signaling Pathway of T3SS Inhibition**





Click to download full resolution via product page

Caption: Mechanism of action of Fluorothiazinone (CL-55).

## **Preclinical Data**

Fluorothiazinone has demonstrated broad-spectrum anti-virulence activity against a range of Gram-negative pathogens in preclinical studies.

# Table 1: In Vitro and In Vivo Efficacy of Fluorothiazinone



| Pathogen                  | Model                          | Key Findings                                                                                                                                  | Reference |
|---------------------------|--------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chlamydia<br>trachomatis  | In vitro cell culture          | Inhibited intracellular<br>growth in a T3SS-<br>dependent manner.                                                                             | [3]       |
| Salmonella enterica       | Murine oral infection<br>model | Suppressed infection with both therapeutic and prophylactic administration. A dose of 50 mg/kg for 4 days led to almost complete eradication. | [1][7]    |
| Pseudomonas<br>aeruginosa | Murine pneumonia<br>model      | Reduced mortality and inflammation.                                                                                                           | [2]       |
| Klebsiella<br>pneumoniae  | Murine pneumonia<br>model      | Effective in preventing model pneumonia caused by a multiresistant clinical isolate.                                                          | [2]       |
| Acinetobacter baumannii   | In vitro biofilm assay         | Inhibited biofilm formation.                                                                                                                  | [1]       |
| Escherichia coli          | Murine UTI model               | Inhibited virulence factors involved in the development of urinary tract infections.                                                          | [2]       |

# **Clinical Development**

A pivotal Phase 2/3 clinical trial (NCT03638830) evaluated the efficacy and safety of Fluorothiazinone in hospitalized adult patients with complicated urinary tract infections (cUTIs) caused by P. aeruginosa.[5][8]



Table 2: Phase 2/3 Clinical Trial of Fluorothiazinone for cUTIs

| Parameter                                          | Fluorothiazinone +<br>Cefepime Group                                 | Placebo + Cefepime Group                     |
|----------------------------------------------------|----------------------------------------------------------------------|----------------------------------------------|
| Number of Patients                                 | 180                                                                  | 177                                          |
| Dosage                                             | 1200 mg/day Fluorothiazinone<br>+ 2000 mg/day Cefepime for 7<br>days | Placebo + 2000 mg/day<br>Cefepime for 7 days |
| Primary Outcome (Cure at 21 days post-therapy)     | 75.6% (136/180)                                                      | 50.8% (90/177)                               |
| Infection Recurrence (53 and 83 days post-therapy) | 18.9% lower than placebo group                                       | -                                            |
| Safety                                             | Favorable safety profile, no serious unexpected adverse events.      | -                                            |

Data from Zigangirova et al., 2024.[5]

### **Pharmacokinetics**

Pharmacokinetic studies have been conducted in both animals and humans, demonstrating good oral bioavailability and tissue penetration.

# **Table 3: Pharmacokinetic Parameters of Fluorothiazinone**



| Species | Dose                                    | Cmax                               | Tmax | AUC | Bioavaila<br>bility                               | Referenc<br>e |
|---------|-----------------------------------------|------------------------------------|------|-----|---------------------------------------------------|---------------|
| Rat     | 50 mg/kg<br>(oral, solid<br>dispersion) | -                                  | -    | -   | 235.4%<br>(compared<br>to<br>crystalline<br>form) | [9]           |
| Rat     | 50, 100,<br>200 mg/kg<br>(oral)         | Dose-<br>proportiona<br>I increase | -    | -   | -                                                 | [10]          |
| Human   | 1800 mg<br>(single oral<br>dose)        | -                                  | -    | -   | -                                                 | [11]          |
| Human   | 900 mg or<br>1200 mg<br>every 12h       | -                                  | -    | -   | -                                                 | [11]          |
| Human   | 900 mg<br>every 12h<br>for 7 days       | Steady-<br>state<br>achieved       | -    | -   | -                                                 | [11]          |

# **Experimental Protocols Synthesis of Fluorothiazinone**

While specific patents outlining the detailed synthesis of Fluorothiazinone are not readily available in the public domain, the general class of 2,4-disubstituted 1,3,4-thiadiazine-5-ones can be synthesized through multi-step organic chemistry reactions. A general workflow is presented below.



Click to download full resolution via product page



Caption: General workflow for the synthesis of Fluorothiazinone.

### In Vivo Murine Model of Salmonella Infection

This protocol is based on the methods described by Zigangirova et al. (2021).[7]

- Animal Model: Female BALB/c mice, 6-8 weeks old.
- Bacterial Strain:Salmonella enterica serovar Typhimurium strain.
- Infection: Mice are infected orally with a suspension of S. Typhimurium.
- Treatment:
  - Therapeutic: Fluorothiazinone (50 mg/kg) is administered orally for 4 consecutive days, starting from day 7 post-infection.
  - Prophylactic: Fluorothiazinone (50 mg/kg) is administered orally for 4 consecutive days prior to infection.
- Outcome Measures:
  - Bacterial load in the spleen, Peyer's patches, and mesenteric lymph nodes is determined by plating serial dilutions of tissue homogenates on selective agar.
  - Survival rates are monitored daily.

### Western Blot for T3SS Effector Protein Secretion

This is a general protocol for detecting the secretion of T3SS effector proteins.

- Bacterial Culture: Grow the Gram-negative bacteria of interest under T3SS-inducing conditions (e.g., low calcium media).
- Protein Precipitation: Separate the bacterial cells from the culture supernatant by centrifugation. Precipitate the proteins in the supernatant using trichloroacetic acid (TCA).
- SDS-PAGE: Wash the protein pellet with acetone and resuspend in SDS-PAGE sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis



(SDS-PAGE).

- Immunoblotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Antibody Incubation:
  - Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).
  - Incubate the membrane with a primary antibody specific for the T3SS effector protein of interest.
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.





Click to download full resolution via product page

Caption: Experimental workflow for Western blot analysis of T3SS effectors.



### Conclusion

Fluorothiazinone (**CL-55**) represents a significant advancement in the fight against antimicrobial resistance. Its novel anti-virulence mechanism, targeting the T3SS and flagellar motility of Gram-negative bacteria, offers a promising alternative to traditional bactericidal or bacteriostatic antibiotics. The successful completion of a Phase 2/3 clinical trial and its recent approval in Russia underscore its potential as a valuable therapeutic option. Further research and clinical development are warranted to fully elucidate its spectrum of activity and explore its use in a broader range of infectious diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. megajournalsofcasereports.com [megajournalsofcasereports.com]
- 3. Research Progress on Small Molecular Inhibitors of the Type 3 Secretion System PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A New "Non-Traditional" Antibacterial Drug Fluorothiazinone—Clinical Research in Patients with Complicated Urinary Tract Infections PMC [pmc.ncbi.nlm.nih.gov]
- 6. The production of new Russian "super antibiotic" to begin in Novosibirsk | News | GxP News [gxpnews.net]
- 7. Fluorothiazinon, a small-molecular inhibitor of T3SS, suppresses salmonella oral infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. pharmacokinetics-of-solid-dispersion-and-crystalline-forms-of-the-anti-virulence-drug-fluorothiazinon-in-rats Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]



- 11. Single- and Multiple-dose Pharmacokinetics, Excretion, Metabolism, and Safety of the Antivirulence Agent Fluorothiazinone in Healthy Adults PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of CL-55 (Fluorothiazinone): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13441390#cl-55-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com